molecular formula C17H18F3N3O B4235418 1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

Cat. No. B4235418
M. Wt: 337.34 g/mol
InChI Key: RECSURCXWFGBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine” is a compound that falls under the category of heterocyclic building blocks . It has an empirical formula of C11H16N2O and a molecular weight of 192.26 .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . Additionally, trifluoromethylation of carbon-centered radical intermediates has been described in the literature .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine, attached to a methoxyphenyl group and a pyridinyl group with a trifluoromethyl substituent .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the trifluoromethylation of carbon-centered radical intermediates has been reported . Additionally, the protodeboronation of pinacol boronic esters is another reaction that this compound might undergo .


Physical And Chemical Properties Analysis

This compound has a refractive index of 1.575, a boiling point of 130-133 °C/0.1 mmHg, a melting point of 35-40 °C, and a density of 1.095 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine: is a compound that has garnered attention in the field of organic synthesis. Its structure, featuring a trifluoromethyl group, makes it a valuable intermediate for the preparation of more complex fluorinated compounds. These compounds are crucial due to their potential pharmacological activities and their role in the development of agrochemicals .

Fluorine Chemistry

The compound’s ability to undergo C–F bond activation is significant in fluorine chemistry. It can be utilized in various substitution reactions, including anionic S_N2′-type and cationic S_N1′-type substitutions, which are fundamental in the synthesis of fluorinated molecules .

Safety and Hazards

The safety data sheet for this compound indicates that it may cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials . Further studies could also focus on developing more efficient synthesis methods and understanding its mechanism of action.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-24-15-5-3-2-4-14(15)22-8-10-23(11-9-22)16-7-6-13(12-21-16)17(18,19)20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECSURCXWFGBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.